![molecular formula C11H10N4O B14897320 n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with a pyrazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 3-chloromethyl-1H-pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.
Reduction: Reduced forms of the benzoxazole or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring.
科学的研究の応用
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
N-((1H-Pyrazol-3-yl)methyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
N-((1H-Pyrazol-3-yl)methyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is unique due to the presence of both pyrazole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C11H10N4O |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15) |
InChIキー |
NGTAFDARCJNLEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


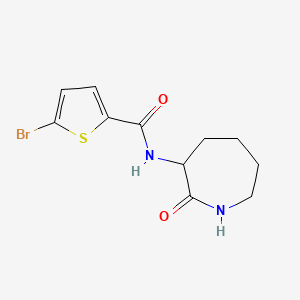

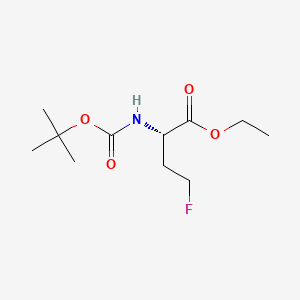
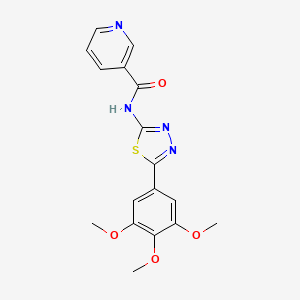


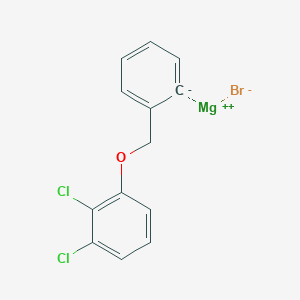

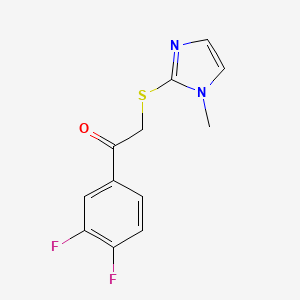
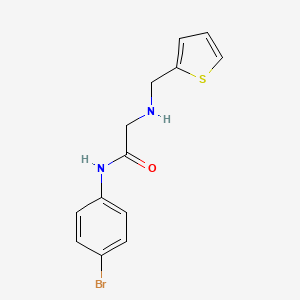
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)

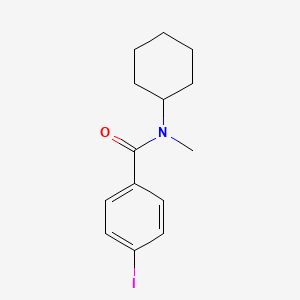
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
